Cas no 74420-43-2 (5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide)

5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic organic compound featuring a brominated imidazopyridine core with a methyl substituent. Its hydrobromide salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The bromine moiety offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions, while the methyl group can influence steric and electronic properties. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined structure and reactivity profile ensure consistent performance in organic synthesis and medicinal chemistry workflows.
5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide structure
74420-43-2 structure
Product name:5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide
CAS No:74420-43-2
MF:C8H8Br2N2
Molecular Weight:291.970520019531
MDL:MFCD22422284
CID:4716666

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
    • 5-BROMO-3-METHYLIMIDAZO[1,2-A]PYRIDINE HYDROBROMIDE
    • 5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide
    • MDL: MFCD22422284
    • インチ: 1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H
    • InChIKey: LGYNQHZVIJNUIX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=NC=C(C)N21.Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • トポロジー分子極性表面積: 17.3

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
115279-1g
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide, 97%
74420-43-2 97%
1g
$1042.00 2023-09-08
Chemenu
CM320807-1g
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 95%
1g
$729 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741845-1g
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 98%
1g
¥3412.00 2024-07-28
TRC
B104780-25mg
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
74420-43-2
25mg
$ 120.00 2022-06-07
TRC
B104780-50mg
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
74420-43-2
50mg
$ 195.00 2022-06-07
A2B Chem LLC
AI55834-250mg
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 97%
250mg
$176.00 2024-04-19
1PlusChem
1P00ICZE-500mg
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
74420-43-2 97%
500mg
$255.00 2024-04-21
A2B Chem LLC
AI55834-1g
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 97%
1g
$391.00 2024-04-19
A2B Chem LLC
AI55834-500mg
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 97%
500mg
$310.00 2024-04-19
Chemenu
CM320807-1g
5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide
74420-43-2 95%
1g
$413 2023-01-07

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide 関連文献

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromideに関する追加情報

5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide: A Comprehensive Overview

The compound 5-Bromo-3-methylimidazo-1,2-apyridine hydrobromide (CAS No. 74420-43-2) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and versatile functionalities. The imidazo[1,2-a]pyridine core of this molecule provides a robust framework for further chemical modifications, making it a valuable substrate for research and development in fields such as pharmacology, materials science, and organic synthesis.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide with high purity and yield. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with the growing demand for sustainable chemical practices.

The structural uniqueness of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide lies in its combination of a bromine atom at position 5 and a methyl group at position 3 on the imidazopyridine ring. This configuration imparts distinctive electronic and steric properties to the molecule, which are critical for its interactions with biological systems. Studies have shown that this compound exhibits promising pharmacological activity, particularly in modulating key cellular pathways involved in inflammation and oxidative stress.

In the context of drug discovery, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide has been explored as a potential lead compound for developing anti-inflammatory agents. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in vitro. These findings suggest that the compound could serve as a foundation for designing novel therapeutic agents targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

Beyond pharmacology, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide has also found applications in materials science. Its aromatic heterocyclic structure makes it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a building block for constructing advanced materials such as conductive polymers and optoelectronic devices. The compound's ability to form stable π-conjugated systems has been highlighted as a key factor in enhancing the performance of these materials.

Recent collaborative efforts between academic institutions and industry have further expanded the understanding of 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide's properties. For instance, computational chemistry studies have provided insights into its electronic structure and reactivity patterns at the molecular level. These computational models have been instrumental in predicting the compound's behavior under various reaction conditions, thereby accelerating the discovery of new synthetic routes and applications.

In conclusion, 5-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide (CAS No. 74420-43-2) stands out as a versatile and intriguing chemical entity with multifaceted applications across diverse scientific domains. Its unique structural features, combined with cutting-edge research advancements, position it as a valuable tool for driving innovation in pharmacology, materials science, and beyond. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic research and industrial development.

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